DAPT

Übersicht

Beschreibung

DAPT, auch bekannt als Gamma-Sekretase-Inhibitor IX oder LY-374973, ist eine chemische Verbindung, die in der wissenschaftlichen Forschung weit verbreitet ist. Es ist vor allem für seine Rolle als Gamma-Sekretase-Inhibitor bekannt, der indirekt den Notch-Signalweg hemmt. Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Zusammenhang mit der Alzheimer-Krankheit, wo sie gezeigt wurde, dass sie die Beta-Amyloid-Spiegel senkt .

Wissenschaftliche Forschungsanwendungen

DAPT hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung der Mechanismen der Gamma-Sekretase und ihrer Rolle in verschiedenen biochemischen Stoffwechselwegen.

Biologie: Einsatz in der Untersuchung der Zelldifferenzierung, Autophagie und Apoptose. Es ist besonders nützlich in der Forschung, die den Notch-Signalweg beinhaltet.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Alzheimer-Krankheit, Krebs und Autoimmunerkrankungen. This compound hat gezeigt, dass es die Beta-Amyloid-Spiegel in Alzheimer-Krankheitsmodellen senkt und das Wachstum von Krebszellen hemmt.

Industrie: Einsatz bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf Gamma-Sekretase und verwandte Signalwege abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Gamma-Sekretase hemmt, einen Enzymkomplex, der für die Spaltung verschiedener Substrate verantwortlich ist, darunter der Notch-Rezeptor und das Amyloid-Vorläuferprotein (APP). Durch die Hemmung der Gamma-Sekretase verhindert this compound die Bildung von Beta-Amyloid-Peptiden, die in die Pathogenese der Alzheimer-Krankheit verwickelt sind. Zusätzlich beeinflusst die Hemmung der Notch-Signalübertragung die Zelldifferenzierung, -proliferation und -apoptose, was this compound zu einem wertvollen Werkzeug in der Krebsforschung macht .

Wirkmechanismus

Target of Action

DAPT, also known as N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, is a potent inhibitor of the Notch signaling pathway . The primary targets of this compound are the γ-secretase complex, which is responsible for the cleavage and activation of Notch receptors . Inhibition of γ-secretase prevents the formation of the Notch intracellular domain (NICD), thereby inhibiting Notch signaling .

Mode of Action

This compound interacts with its targets by binding to the γ-secretase complex, inhibiting its activity . This prevents the cleavage of Notch receptors and the subsequent release of NICD . As a result, NICD cannot translocate to the nucleus to activate the transcription of Notch target genes .

Biochemical Pathways

The inhibition of Notch signaling by this compound affects several biochemical pathways. For instance, in the context of cancer, this compound has been shown to inhibit cell proliferation, migration, and invasion by inhibiting the Notch1/Hes1 pathway . In a study on abdominal aortic aneurysm, this compound was found to influence the expression of pro-inflammatory genes such as Il6 and Il12, as well as anti-inflammatory genes including c-Myc, Egr2, and Arg1 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and context-dependent. For example, in cancer cells, this compound can induce apoptosis . In the context of abdominal aortic aneurysm, this compound has been shown to reduce inflammation and improve the structural integrity of the aorta .

Biochemische Analyse

Biochemical Properties

Dapt interacts with γ-secretase, an enzyme complex that plays a pivotal role in the Notch signaling pathway . By inhibiting γ-secretase, this compound indirectly inhibits Notch, which is a substrate for γ-secretase . This interaction influences various biochemical reactions within the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the context of Alzheimer’s disease, this compound has been shown to reduce the levels of beta-amyloid in a mouse model . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with γ-secretase. As a γ-secretase inhibitor, this compound binds to the enzyme complex and prevents it from performing its normal function . This inhibition can lead to changes in gene expression and other cellular processes.

Metabolic Pathways

This compound is involved in the Notch signaling pathway, a critical metabolic pathway in cells

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DAPT wird durch einen mehrstufigen Prozess synthetisiert, der die Kupplung spezifischer chemischer Zwischenprodukte beinhaltet. Die Synthese beginnt typischerweise mit der Herstellung von 3,5-Difluorphenylessigsäure, die dann mit L-Alanin gekuppelt wird, um eine Amidbindung zu bilden. Dieses Zwischenprodukt wird weiter mit tert-Butyl-(S)-Phenylglycin umgesetzt, um das Endprodukt this compound zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und Katalysatoren wie 4-Dimethylaminopyridin (DMAP), um die Bildung von Amidbindungen zu erleichtern .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht allgemein dokumentiert sind, folgt die Synthese im Allgemeinen ähnlichen Prinzipien wie die Herstellung im Labormaßstab. Der Prozess kann für die großtechnische Produktion optimiert werden, indem die Reaktionsbedingungen angepasst, effizientere Katalysatoren eingesetzt und Reinigungsverfahren implementiert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft hauptsächlich Reaktionen, die typisch für Amide und Ester sind. Dazu gehören Hydrolyse-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Hydrolyse: this compound kann unter sauren oder basischen Bedingungen hydrolysiert werden, um seine Bestandteile, Säuren und Amine, zu liefern.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um die Amidgruppen in Amine umzuwandeln.

Substitution: Substitutionsreaktionen können an den Phenylringen auftreten, insbesondere an den Fluoratomen, unter Verwendung von Nukleophilen unter geeigneten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die entsprechenden Säuren, Amine und substituierten Derivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Analyse Chemischer Reaktionen

Types of Reactions

DAPT primarily undergoes reactions typical of amides and esters. These include hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its constituent acids and amines.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide groups into amines.

Substitution: Substitution reactions can occur at the phenyl rings, particularly at the fluorine atoms, using nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include the corresponding acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LY-411575: Ein weiterer Gamma-Sekretase-Inhibitor mit ähnlichen Eigenschaften und Anwendungen.

Verbindung E: Ein potenter Gamma-Sekretase-Inhibitor, der in der Alzheimer-Forschung eingesetzt wird.

Semagacestat: Ein Gamma-Sekretase-Inhibitor, der in klinischen Studien zur Alzheimer-Krankheit untersucht wurde.

Einzigartigkeit von DAPT

This compound ist einzigartig in seiner Fähigkeit, selektiv die Gamma-Sekretase zu hemmen, ohne andere Proteasen signifikant zu beeinflussen. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung des Notch-Signalwegs und seiner Rolle bei verschiedenen Krankheiten. Darüber hinaus hat die Wirksamkeit von this compound bei der Reduzierung der Beta-Amyloid-Spiegel es zu einer prominenten Verbindung in der Alzheimer-Forschung gemacht .

Eigenschaften

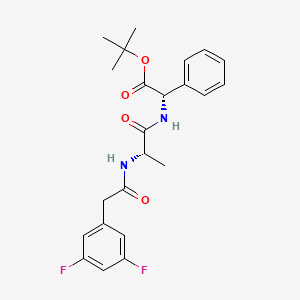

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N2O4/c1-14(26-19(28)12-15-10-17(24)13-18(25)11-15)21(29)27-20(16-8-6-5-7-9-16)22(30)31-23(2,3)4/h5-11,13-14,20H,12H2,1-4H3,(H,26,28)(H,27,29)/t14-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJXYEABWRJFSP-XOBRGWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415519 | |

| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208255-80-5 | |

| Record name | γ-Secretase inhibitor IX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208255-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-(3,5-Difluorophenacetyl)alanyl)phenylglycine tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208255805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N-(3,5-Difluorophenacetyl-L-alanyl)]-S-phenylglycine t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.